4-Chloro-5-fluoroquinazoline
Overview
Description
The compound 4-Chloro-5-fluoroquinazoline is a derivative of quinazoline, a bicyclic aromatic compound that is of significant interest in medicinal chemistry due to its potential therapeutic applications. Quinazoline derivatives have been explored for their cytotoxic effects on human breast tumor cell lines, antibacterial activities, antimalarial activity, and as inhibitors of Mycobacterium tuberculosis and influenza virus . These compounds have also been studied for their structural, spectroscopic, and photophysical properties .
Synthesis Analysis
The synthesis of 4-Chloro-5-fluoroquinazoline derivatives involves various chemical reactions, including cyclization, chlorination, and nucleophilic substitution. For instance, 7-fluoroquinazoline-2,4-diol, an important intermediate for anticancer drugs, was synthesized from 2-amino-4-fluoro benzoic acid and urea through these steps, with an optimized total yield of 51% . Another example is the synthesis of 4-aminoquinoline derivatives by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been analyzed using various techniques, including X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline showed that the molecule is stacked into a three-dimensional structure via weak N–H...N hydrogen bonding . Similarly, the structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate revealed the presence of non-classical hydrogen bonds and a halogen...halogen interaction that directs the supramolecular assembly .
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions that are crucial for their biological activity. For instance, the reaction of chloroisothiocyanatoquinolines with primary and secondary amines produces fluorescent thiazoloquinolines, which can be used as fluorogenic derivatizing agents . Additionally, the reactivity of these compounds with different substituents can significantly alter their biological activities, as seen in the synthesis of 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, which showed dual inhibitory activity against M. tuberculosis and influenza virus .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-5-fluoroquinazoline derivatives have been extensively studied. For example, the fluorescent properties of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile were investigated both experimentally and theoretically, revealing its potential as a nonlinear optical (NLO) material . The solvatochromic methods used in this study also provided insights into the interaction of the synthesized compound with different solvents .
Scientific Research Applications
Synthesis of Anticancer Drugs
- Anticancer Drug Intermediates : 4-Chloro-5-fluoroquinazoline derivatives are important intermediates in the synthesis of small molecule anticancer drugs. A study by Zhou et al. (2019) developed a synthetic method for these compounds, optimizing the process to achieve a total yield of 51% (Zhou, Wang, Xiao, Yang, & Xu, 2019).
Antimicrobial and Antiviral Applications
- Potent Antibacterial Agents : A study by Kuramoto et al. (2003) found that certain 4-Chloro-5-fluoroquinazoline derivatives exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
- Dual Inhibitors of Tuberculosis and Influenza Virus : Marvadi et al. (2019) synthesized novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, which acted as dual inhibitors of Mycobacterium tuberculosis and the influenza virus (Marvadi, Krishna, Sinegubova, Volobueva, Esaulkova, Muryleva, Tentler, Sriram, Zarubaev, & Kantevari, 2019).
Other Applications
- Fluorophores in Biochemistry and Medicine : Quinoline derivatives, including those with chloro and fluoro substitutions, are known for their efficiency as fluorophores. They are used in studying various biological systems due to their sensitivity and selectivity (Aleksanyan & Hambardzumyan, 2013).
Safety And Hazards
properties
IUPAC Name |
4-chloro-5-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVNUZHSKMEHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474982 | |
Record name | 4-chloro-5-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoroquinazoline | |
CAS RN |
16499-60-8 | |
Record name | 4-Chloro-5-fluoroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16499-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-5-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-fluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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